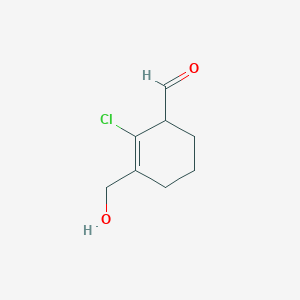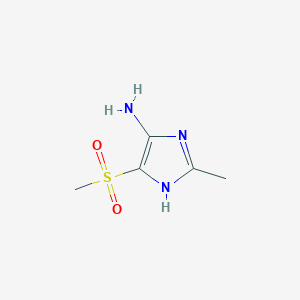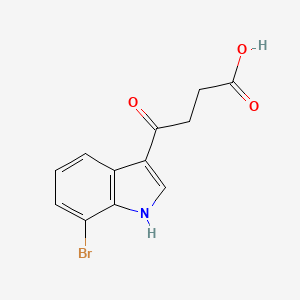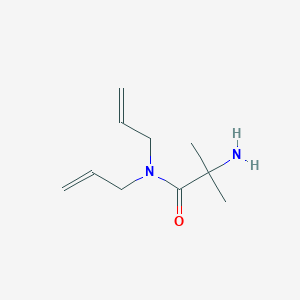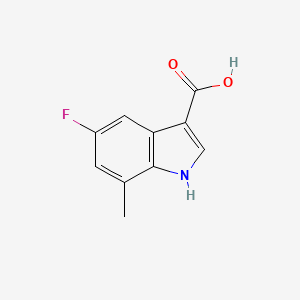
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is a chiral compound featuring a cyclopentane ring substituted with an imidazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and imidazole.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination with imidazole in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reductive Amination: Utilizing flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the (1R,2R) enantiomer, thus bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the role of imidazole-containing compounds in biological systems.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine involves:
Molecular Targets: The compound interacts with enzymes and receptors that have binding sites for imidazole derivatives.
Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-(1H-Imidazol-4-yl)cyclopentanamine: The enantiomer of the compound with different stereochemistry.
2-(1H-Imidazol-4-yl)cyclopentanol: A structurally similar compound with a hydroxyl group instead of an amino group.
2-(1H-Imidazol-4-yl)cyclopentanone: A ketone derivative of the compound.
Uniqueness
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structurally similar compounds.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7-/m1/s1 |
Clave InChI |
MUHUWRJWVGDFJX-RNFRBKRXSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)N)C2=CN=CN2 |
SMILES canónico |
C1CC(C(C1)N)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


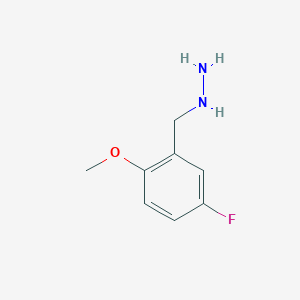
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
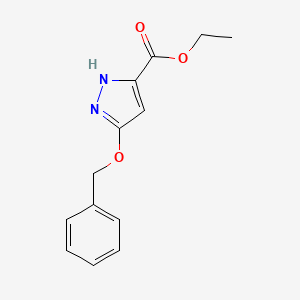
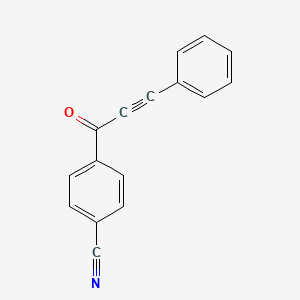
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
